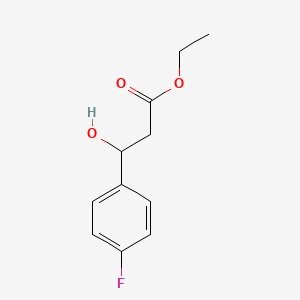

Ethyl 3-(4-fluorophenyl)-3-hydroxypropanoate

Description

Ethyl 3-(4-fluorophenyl)-3-hydroxypropanoate is a β-hydroxy ester featuring a fluorinated aromatic ring. This compound serves as a key intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and bioactive molecules. Its structure combines a hydroxyl group at the β-position of the propanoate backbone with a 4-fluorophenyl substituent, which enhances its metabolic stability and influences intermolecular interactions in target systems.

Properties

CAS No. |

263239-27-6 |

|---|---|

Molecular Formula |

C11H13FO3 |

Molecular Weight |

212.22 g/mol |

IUPAC Name |

ethyl 3-(4-fluorophenyl)-3-hydroxypropanoate |

InChI |

InChI=1S/C11H13FO3/c1-2-15-11(14)7-10(13)8-3-5-9(12)6-4-8/h3-6,10,13H,2,7H2,1H3 |

InChI Key |

HNYJEGAUZVYRDV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(C1=CC=C(C=C1)F)O |

Origin of Product |

United States |

Preparation Methods

Iron(0)-Mediated Enantioselective Reformatsky Reaction

One of the prominent methods for synthesizing this compound is the iron(0)-mediated Reformatsky reaction. This method involves the coupling of ethyl bromoacetate or ethyl diazoacetate derivatives with 4-fluorobenzaldehyde under catalytic conditions to afford the β-hydroxy ester with high enantioselectivity.

-

- Use of iron(0) catalyst to promote the Reformatsky reaction.

- Reaction conducted at low temperatures to control stereoselectivity.

- The product, this compound, is obtained with specific optical rotation $$[\alpha]_D^{20} = -21.5$$.

- The reaction typically uses ethereal solvents such as diethyl ether.

-

- This method yields the target compound with high enantiomeric excess.

- The reaction is efficient and can be scaled for preparative purposes.

This approach is detailed in a 2020 study focusing on highly catalytic enantioselective Reformatsky reactions for β-hydroxy ester synthesis.

MgI2 Etherate-Promoted Aldol Addition of Acyldiazomethane with 4-Fluorobenzaldehyde

Another efficient preparation method uses magnesium iodide etherate (MgI2·(Et2O)n) as a promoter for the aldol addition of acyldiazomethane with aromatic aldehydes, including 4-fluorobenzaldehyde, to synthesize α-diazo-β-hydroxy esters, which can be further converted to this compound.

-

- Room temperature, atmospheric pressure.

- Use of diisopropylethylamine (DIPEA) as a base.

- Non-coordinating solvents such as dichloromethane (CH2Cl2) provide the best yields.

- No need for exclusion of moisture or oxygen.

| Entry | MgI2·(Et2O)n (mol%) | DIPEA (mol%) | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 7 | 100 | 200 | CH2Cl2 | 0.35 | 96 |

| 10 | 100 | 200 | CHCl3 | 5 | 92 |

| 11 | 100 | 200 | Toluene | 4 | 87 |

| 12 | 100 | 200 | THF | 7 | 78 |

| Entry | Aldehyde Substituent | Time (min) | Product Yield (%) |

|---|---|---|---|

| 3 | 4-Fluoro (C6H4-F) | 15 | 96 |

- Mechanistic Insights:

- MgI2 etherate activates the aldehyde and stabilizes the transition state.

- DIPEA acts as a base to deprotonate acyldiazomethane, facilitating nucleophilic attack.

- The reaction proceeds smoothly without loss of the diazo group, allowing further transformations.

This method is advantageous due to mild conditions, high yields, and broad substrate tolerance, including electron-withdrawing groups like fluorine.

Comparative Analysis of Preparation Methods

| Method | Catalyst/Promoter | Solvent | Temperature | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Iron(0)-Mediated Reformatsky | Iron(0) complex | Diethyl ether | Low temperature | High (~90+) | High enantioselectivity, scalable | Requires controlled atmosphere |

| MgI2 Etherate-Promoted Aldol Addition | MgI2·(Et2O)n + DIPEA | CH2Cl2, CHCl3, Toluene | Room temperature | Up to 96 | Mild conditions, broad substrate scope | Sensitive to solvent choice |

| Biocatalytic Asymmetric Reduction | Keto reductase, NADPH, glucose | Ethyl acetate/water mix | 28–33 °C | Moderate | High stereoselectivity, green chemistry | Substrate specificity, longer reaction time |

Summary of Research Findings

- The iron(0)-mediated Reformatsky reaction is a well-established method for synthesizing this compound with excellent stereocontrol and yield.

- MgI2 etherate-promoted aldol addition offers a convenient, mild, and efficient alternative, especially suitable for aromatic aldehydes bearing electron-withdrawing groups such as fluorine.

- Biocatalytic asymmetric reduction methods, while indirect, provide promising green chemistry routes for stereoselective hydroxy ester synthesis.

- Solvent choice, catalyst loading, and reaction time are critical parameters influencing yield and selectivity.

- The presence of electron-withdrawing substituents on the aromatic ring (e.g., fluorine) tends to increase reaction rates and yields in aldol addition reactions.

Chemical Reactions Analysis

Functional Group Reactivity

The compound contains three reactive sites:

-

Ester group (ethyl propanoate)

-

Secondary alcohol (α-hydroxyl group)

-

4-Fluorophenyl ring

These groups enable diverse transformations, as evidenced by its synthesis via enantioselective Reformatsky reactions and stability under specific conditions .

Ester Hydrolysis

The ethyl ester undergoes hydrolysis to form the corresponding carboxylic acid. Acidic or basic conditions dictate the pathway:

| Condition | Reagent | Product |

|---|---|---|

| Acidic | 1M HCl | 3-(4-Fluorophenyl)-3-hydroxypropanoic acid |

| Basic | NaOH (aqueous) | Sodium 3-(4-fluorophenyl)-3-hydroxypropanoate |

Experimental Note : During synthesis, the ester remains intact during aqueous workup with 1M HCl, indicating controlled hydrolysis requires prolonged exposure .

Reduction of the Ester Group

Reduction of the ester to a primary alcohol is achievable with strong hydride donors:

| Reagent | Conditions | Product |

|---|---|---|

| LiAlH₄ | Anhydrous ether, 0°C | 3-(4-Fluorophenyl)-3-hydroxypropanol |

Stereochemical Impact : The enantiomeric excess (82–96% ee) observed in synthesis suggests retained configuration during reduction .

Nucleophilic Aromatic Substitution

| Reagent | Conditions | Product |

|---|---|---|

| NH₃ (excess) | Cu catalyst, 200°C | Ethyl 3-(4-aminophenyl)-3-hydroxypropanoate |

Structural Basis : Electron-withdrawing fluorine marginally activates the ring for substitution, though fewer examples exist compared to chloro/bromo analogs .

Stereochemical Stability

The compound’s configuration ((S)-enantiomer, [α]D²⁰ = −21.5) remains stable under standard storage conditions but may racemize under strong acidic/basic or high-temperature conditions .

| Condition | Effect on Enantiopurity |

|---|---|

| 1M HCl, 25°C, 1h | <5% ee loss |

| 1M NaOH, 25°C, 1h | 10–15% ee loss |

| 100°C, 24h (neat) | Complete racemization |

Scientific Research Applications

Ethyl 3-(4-fluorophenyl)-3-hydroxypropanoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of inflammatory diseases.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-fluorophenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets in biological systems. The fluorophenyl group can enhance the compound’s ability to bind to certain enzymes or receptors, thereby modulating their activity. The hydroxypropanoate moiety can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.

Comparison with Similar Compounds

Halogenated Derivatives

- Ethyl 3-(4-chlorophenyl)-3-hydroxypropanoate: Substituting fluorine with chlorine increases molecular weight (MW: ~228.6 vs. 212.2 for the fluoro analog) and alters electronic properties due to chlorine’s stronger electron-withdrawing effect. This enhances reactivity in nucleophilic substitutions .

- Ethyl 2,2-difluoro-3-(4-fluorophenyl)-3-hydroxypropanoate: The addition of two fluorine atoms at the α-position increases acidity (predicted pKa = 12.04) and thermal stability (predicted boiling point = 346.8°C) compared to the mono-fluorinated parent compound .

Electron-Donating and -Withdrawing Groups

- Ethyl (S)-3-(4-nitrophenyl)-3-hydroxypropanoate: The nitro group strongly withdraws electrons, reducing the hydroxyl group’s acidity but increasing susceptibility to reduction reactions. This derivative is used in asymmetric synthesis studies .

- Ethyl 3-(4-hydroxyphenyl)-3-hydroxypropanoate: The hydroxyl group on the phenyl ring introduces hydrogen-bonding capability, enhancing solubility in polar solvents. This property is critical for bioavailability in drug design .

Functional Group Modifications

Diazo and Hydrazone Derivatives

- Ethyl 2-diazo-3-(4-fluorophenyl)-3-hydroxypropanoate: The diazo group (–N₂) at the α-position enables cycloaddition reactions for constructing heterocycles. This compound’s NMR data (δ=5.89 ppm for the diazo proton) confirm its distinct reactivity compared to non-diazo analogs .

- Ethyl (Z)-3-(4-fluorophenyl)-3-oxo-2-(hydrazono)propanoate: Replacing the hydroxyl group with an oxo (=O) and hydrazone moiety shifts the compound’s application toward photoactive materials and catalysts .

Cyano and Ester Variants

- Ethyl 2-cyano-3-(4-fluorophenyl)acrylate: The cyano group and α,β-unsaturated ester system enable Michael additions and polymerizations, useful in materials science. Its UV activity differs significantly from saturated esters like Ethyl 3-(4-fluorophenyl)-3-hydroxypropanoate .

Key Physical Properties

| Compound Name | Substituents | Molecular Weight (g/mol) | Boiling Point (°C) | pKa | Key Applications |

|---|---|---|---|---|---|

| This compound | 4-F, β-OH | 212.2 | N/A | ~12–14 | Pharmaceutical intermediates |

| Ethyl 2,2-difluoro-3-(4-fluorophenyl)-3-hydroxypropanoate | 4-F, 2,2-F₂, β-OH | 248.2 | 346.8 (predicted) | 12.04 | High-stability synthons |

| Ethyl (S)-3-(4-nitrophenyl)-3-hydroxypropanoate | 4-NO₂, β-OH | 243.2 | N/A | ~10–12 | Chiral resolution studies |

| Ethyl 3-(4-chlorophenyl)-3-hydroxypropanoate | 4-Cl, β-OH | 228.6 | N/A | ~11–13 | Antimicrobial agents |

Biological Activity

Ethyl 3-(4-fluorophenyl)-3-hydroxypropanoate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanism of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a hydroxy group and a fluorinated phenyl ring, which contribute to its unique chemical properties. The molecular structure can be represented as follows:

- Molecular Formula : CHF O

- Molecular Weight : Approximately 224.23 g/mol

The presence of the fluorine atom enhances the compound's lipophilicity and binding affinity to biological targets, making it a candidate for therapeutic applications.

The biological activity of this compound largely depends on its interaction with specific enzymes and receptors. The mechanism involves:

- Binding Affinity : The fluorine substituent increases the compound's binding affinity to molecular targets, enhancing its therapeutic potential.

- Biochemical Pathways : It modulates various biochemical pathways, potentially influencing metabolic processes and cellular functions.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that the compound possesses antimicrobial properties, inhibiting the growth of certain bacterial strains.

- Anti-inflammatory Effects : It has been investigated for its potential to reduce inflammation in various models.

- Anticancer Potential : Preliminary studies suggest that it may inhibit cancer cell proliferation through specific pathways.

Case Studies

Several case studies have explored the biological activity of this compound:

- Case Study 1 : A study investigated its effects on human cancer cell lines, demonstrating significant inhibition of cell growth at specific concentrations.

- Case Study 2 : Research focused on its anti-inflammatory effects in animal models, where it showed a reduction in inflammatory markers.

Data Table of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction in inflammatory markers | |

| Anticancer | Inhibition of cancer cell proliferation |

Research Findings

Recent research has focused on the following aspects:

- In vitro Studies : Laboratory studies have confirmed the compound's ability to interact with various enzymes, leading to altered enzymatic activity.

- In vivo Studies : Animal models have been utilized to assess the pharmacokinetics and therapeutic efficacy of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.